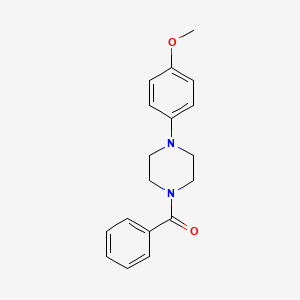

1-Benzoyl-4-(4-methoxyphenyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20N2O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

[4-(4-methoxyphenyl)piperazin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C18H20N2O2/c1-22-17-9-7-16(8-10-17)19-11-13-20(14-12-19)18(21)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |

InChI Key |

LLSAWDKDTBCCSO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 1-Benzoyl-4-(4-methoxyphenyl)piperazine

Established methods for the synthesis of this compound primarily involve direct coupling reactions and nucleophilic acylation strategies. These routes are well-documented and offer reliable pathways to the target molecule.

A primary and straightforward method for synthesizing this compound involves the direct coupling of N-(4-methoxyphenyl)piperazine with a benzoic acid derivative. This reaction is a classic example of amide bond formation. Typically, benzoic acid is activated to facilitate the reaction with the secondary amine of the piperazine (B1678402) ring. Common activating agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov

Alternatively, more reactive derivatives of benzoic acid, such as benzoyl chloride, can be employed. The reaction of benzoyl chloride with N-(4-methoxyphenyl)piperazine proceeds readily, usually in the presence of a base to neutralize the hydrochloric acid byproduct. This method is often high-yielding and efficient. researchgate.net

| Reactants | Coupling/Activating Agents | Product | Notes |

| N-(4-Methoxyphenyl)piperazine, Benzoic Acid | EDC, HOBt | This compound | Carbodiimide-mediated condensation. nih.govnih.gov |

| N-(4-Methoxyphenyl)piperazine, Benzoyl Chloride | Base (e.g., triethylamine) | This compound | Acylation with an acid chloride. researchgate.net |

Another established approach begins with the piperazine core, which is then sequentially functionalized. This strategy involves the nucleophilic substitution of piperazine onto an aryl halide, followed by acylation. For instance, piperazine can be reacted with 1-chloro-4-methoxybenzene under conditions suitable for N-arylation, such as the Buchwald-Hartwig amination, to form N-(4-methoxyphenyl)piperazine. mdpi.com This intermediate is then acylated with benzoyl chloride or a similarly activated benzoic acid derivative, as described previously, to yield the final product. researchgate.net

This stepwise approach allows for greater modularity in the synthesis, enabling the introduction of various substituents on both the aryl and acyl moieties. The nucleophilic acyl substitution is a robust reaction where the nucleophilic nitrogen of the piperazine attacks the electrophilic carbonyl carbon of the acylating agent, proceeding through a tetrahedral intermediate. masterorganicchemistry.com

| Step | Reaction | Key Reagents/Catalysts | Intermediate/Product |

| 1 | N-Arylation of piperazine | 1-chloro-4-methoxybenzene, Pd catalyst (e.g., Buchwald-Hartwig) | N-(4-Methoxyphenyl)piperazine |

| 2 | Nucleophilic Acylation | Benzoyl chloride, Base | This compound |

Advanced Synthetic Techniques for Piperazine Derivatives

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the synthesis of piperazine derivatives, which can be applied to the production of this compound. These techniques often offer advantages in terms of scalability, efficiency, and molecular diversity.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as powerful tools in medicinal chemistry. researchgate.net For the synthesis of complex piperazine derivatives, MCRs can offer a highly convergent and atom-economical approach. While a specific one-pot, multi-component synthesis for this compound is not extensively documented, the principles of MCRs can be applied. For instance, a four-component reaction involving an azaarene halide, 1,4-diazabicyclo[2.2.2]octane (DABCO), an activated aryl halide, and a sulfur source has been developed for the synthesis of substituted piperazines. rsc.org Such strategies could potentially be adapted to construct the core of this compound or its analogs in a highly efficient manner.

Continuous flow chemistry has gained significant traction for the synthesis of active pharmaceutical ingredients (APIs) due to its advantages in safety, scalability, and process control. azolifesciences.commit.edumit.edu The synthesis of piperazine-containing compounds is amenable to flow processes. nih.gov A continuous flow system could be designed for the synthesis of this compound, where reactants are continuously pumped through a reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. rsc.org For instance, the N-arylation and subsequent acylation steps could be performed sequentially in a flow system, minimizing handling of intermediates and allowing for a more streamlined and automated production process. nih.gov

Reductive amination is a cornerstone of amine synthesis and is widely used for the functionalization of piperazines. mdpi.com This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. While not a direct route to this compound, it is a crucial technique for preparing substituted piperazine precursors. For example, a suitably protected piperazine derivative can be functionalized via reductive amination with an appropriate aldehyde or ketone before the introduction of the benzoyl and 4-methoxyphenyl (B3050149) groups. nih.govnih.gov

N-Arylation methods are critical for introducing the 4-methoxyphenyl group onto the piperazine nitrogen. mdpi.com Beyond the classical Ullmann condensation, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this transformation. mdpi.com Nickel-catalyzed N-arylation has also been shown to be a selective and efficient method for the synthesis of N-arylpiperazines from aryl chlorides. researchgate.net These advanced N-arylation techniques offer mild reaction conditions and broad substrate scope, making them valuable for the synthesis of a wide range of N-arylpiperazine derivatives.

| Technique | Description | Application in Piperazine Synthesis |

| Reductive Amination | Reaction of an amine with a carbonyl compound followed by in-situ reduction. mdpi.com | Functionalization of the piperazine ring with various substituents. nih.govnih.gov |

| N-Arylation | Formation of a carbon-nitrogen bond between an amine and an aryl group. mdpi.com | Introduction of the 4-methoxyphenyl group onto the piperazine nitrogen. researchgate.net |

Derivatization Strategies for Structural Modification of the Piperazine Ring

The structural modification of the this compound scaffold is a key strategy for developing new derivatives. These modifications primarily involve altering the substituents on both the aroyl and phenyl rings attached to the central piperazine moiety.

The introduction of diverse aroyl groups is a common strategy to modify the core structure. This is typically achieved through coupling reactions between N-(4-methoxyphenyl)piperazine and various substituted benzoic acids. A straightforward and widely used method employs a dehydrating agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), to facilitate the amide bond formation. nih.gov This approach has been successfully used to synthesize a series of 1-aroyl-4-(4-methoxyphenyl)piperazines. nih.gov

Another established method involves the use of coupling agents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF). nih.gov Alternatively, substituted benzoyl chlorides can be reacted with 4-(1-piperazinyl)phenol in basic conditions to yield the desired products. nih.gov These methods allow for the introduction of a wide array of substituents onto the benzoyl ring, including nitro and amino groups. nih.govnih.gov

Modification of the N-phenyl ring of the piperazine is also a viable strategy. For instance, 1-phenylpiperazine (B188723) can be reacted with different aroyl chlorides, such as 4-bromobenzoyl chloride, to generate derivatives with varied phenyl substituents. nih.govnih.gov The synthesis of N,N'-diarylpiperazines can be achieved through N-arylation reactions, for example, by reacting 1-(4-methoxyphenyl)piperazine (B173029) with aryl halides like p-chloronitrobenzene. core.ac.uk

Table 1: Examples of Synthesized 1-Aroyl-4-(aryl)piperazine Derivatives

| Starting Piperazine | Aroyl/Aryl Reagent | Resulting Compound | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)piperazine | Benzoic acid | This compound | nih.gov |

| N-(4-methoxyphenyl)piperazine | 2-Fluorobenzoic acid | 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine | nih.gov |

| N-(4-methoxyphenyl)piperazine | 2-Hydroxybenzoic acid | 1-(2-Hydroxybenzoyl)-4-(4-methoxyphenyl)piperazine | nih.gov |

| 1-(4-Nitrophenyl)piperazine | Benzoic acid | 1-Benzoyl-4-(4-nitrophenyl)piperazine (B4964941) | nih.gov |

| 1-Phenylpiperazine | 4-Bromobenzoic acid | 1-(4-Bromobenzoyl)-4-phenylpiperazine | nih.gov |

| 4-(1-Piperazinyl)phenol | 4-Nitrobenzoyl chloride | (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone | nih.gov |

Halogenated analogues of this compound are synthesized using methods similar to those described for other aroyl derivatives. The primary route involves the carbodiimide-mediated coupling reaction between N-(4-methoxyphenyl)piperazine or N-(2-methoxyphenyl)piperazine and various halogen-substituted benzoic acids. nih.goviucr.org This has been demonstrated in the synthesis of a range of compounds including 2-fluoro, 2-chloro, 2-bromo, and 2-iodo-benzoyl derivatives of N-(4-methoxyphenyl)piperazine. nih.gov Similarly, 2-fluoro, 4-fluoro, 4-chloro, 4-bromo, 3-iodo, and 4-iodo benzoyl analogues have been successfully coupled with N-(2-methoxyphenyl)piperazine. iucr.org

The synthesis of methoxy-substituted analogues follows the same principle of coupling a substituted benzoic acid with the appropriate N-arylpiperazine. For example, 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine has been prepared, showcasing the versatility of this synthetic approach. nih.gov The general reaction involves activating the carboxylic acid of the substituted benzoic acid, often with reagents like EDC or HBTU, followed by the addition of the N-arylpiperazine. nih.govnih.gov

Table 2: Examples of Halogenated and Methoxy-Substituted Analogues

| Piperazine Moiety | Substituted Benzoic Acid/Benzoyl Chloride | Resulting Analogue | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)piperazine | 2-Chlorobenzoic acid | 1-(2-Chlorobenzoyl)-4-(4-methoxyphenyl)piperazine | nih.gov |

| N-(4-methoxyphenyl)piperazine | 2-Bromobenzoic acid | 1-(2-Bromobenzoyl)-4-(4-methoxyphenyl)piperazine | nih.gov |

| N-(4-methoxyphenyl)piperazine | 2-Iodobenzoic acid | 1-(2-Iodobenzoyl)-4-(4-methoxyphenyl)piperazine | nih.gov |

| N-(2-methoxyphenyl)piperazine | 4-Fluorobenzoic acid | 1-(4-Fluorobenzoyl)-4-(2-methoxyphenyl)piperazine | iucr.org |

| N-(2-methoxyphenyl)piperazine | 4-Chlorobenzoic acid | 1-(4-Chlorobenzoyl)-4-(2-methoxyphenyl)piperazine | iucr.org |

| 4-(1-Piperazinyl)phenol | 3-Chlorobenzoyl chloride | (3-Chlorophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone | nih.gov |

Creating hybrid molecules by covalently linking the piperazine scaffold to other pharmacologically relevant heterocycles, such as triazoles and quinazolinones, is a sophisticated derivatization strategy. nih.govnih.gov This molecular hybridization aims to combine the structural features of two or more pharmacophores into a single molecule. nih.gov

For triazole hybrids, a common synthetic route is the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition. nih.gov This involves synthesizing a piperazine-containing fragment with either an azide (B81097) or an alkyne group, which is then reacted with a triazole precursor containing the complementary functional group. This method has been used to generate diverse piperazine-1,2,3-triazole scaffolds. nih.gov

For quinazolinone hybrids, the piperazine moiety can be introduced onto the quinazolinone core through various synthetic pathways. One approach involves the reaction of a halogenated quinazolinone intermediate with an appropriate N-substituted piperazine. This nucleophilic substitution reaction forms the basis for creating complex hybrid structures. nih.govnih.gov For example, a dihydroquinazoline (B8668462) can be formed by heating an iminophosphorane derivative with a substituted piperazine, where the piperazine acts as both a nucleophile and a base. nih.gov These strategies allow for the integration of the piperazine ring into larger, more complex molecular architectures.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for improving the efficiency and yield of the synthesis of this compound and its analogues. Key parameters that can be adjusted include the choice of coupling agents, catalysts, solvents, temperature, and reaction time. scielo.br

A common strategy for amide bond formation is the use of a coupling agent and a catalyst. For instance, the combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as a catalyst is frequently employed. nih.gov The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature. The addition of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is necessary to neutralize the hydrochloride salt of the coupling agent and the acid formed during the reaction. nih.govnih.gov

The choice of solvent can significantly impact reaction outcomes. While DMF is common, other solvents like acetonitrile (B52724) have been shown to provide a good balance between substrate conversion and reaction selectivity, with the added benefit of being a "greener" solvent compared to options like dichloromethane (B109758) or benzene (B151609). scielo.br

Reaction time is another critical factor. While some procedures call for overnight stirring, it has been shown that reaction times can often be reduced from around 20 hours to as little as 4 hours without a significant loss in conversion or selectivity, thereby preventing the formation of undesired by-products. nih.govscielo.br

For multi-step syntheses, such as the preparation of the starting material N-(4-methoxyphenyl)piperazine from diethanolamine (B148213) and p-anisidine (B42471), optimization involves controlling temperature and reaction times for each step. For example, refluxing diethanolamine with hydrobromic acid, followed by reaction with p-anisidine in 1-butanol (B46404) at 120°C in the presence of sodium carbonate, can yield the desired intermediate. core.ac.uk Subsequent N-arylation reactions can be optimized by choosing an appropriate solvent (e.g., DMF) and base (e.g., potassium carbonate) and refluxing for a set time to maximize yield. core.ac.uk The yield for the N-arylation of 1-(4-methoxyphenyl)piperazine with 1-chloro-4-nitrobenzene (B41953) has been reported to be as high as 74.4% under optimized conditions. core.ac.uk

Table 3: Comparison of Reaction Conditions for Amide Coupling

| Coupling System | Base | Solvent | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|---|

| EDC·HCl, HOBt | Triethylamine (TEA) | DMF | 0 °C to Room Temp. | Overnight | nih.gov |

| Benzoyl Chloride | DIPEA | DMF | 0 °C to Room Temp. | 5 hours to Overnight | nih.gov |

| Benzoic Acid, HBTU | Triethylamine (TEA) | DMF | Room Temp. | Overnight | nih.gov |

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Studies of 1-Benzoyl-4-(4-methoxyphenyl)piperazine and Related Aroylpiperazines

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise molecular structure and packing of crystalline solids. Studies on a series of 1-aroyl-4-(4-methoxyphenyl)piperazines have revealed that while their molecular structures are broadly similar, their crystal packing and resulting supramolecular assemblies can differ significantly. iucr.orgnih.gov This highlights the subtle yet profound influence of aroyl ring substituents on the solid-state organization of these compounds.

Investigation of Isomorphism and Disorder Phenomena in Crystal Structures

Isomorphism, the phenomenon where different compounds crystallize in the same structural form, has been observed in a series of related 1-aroyl-4-(4-methoxyphenyl)piperazines. Specifically, the 1-(2-chlorobenzoyl), 1-(2-bromobenzoyl), and 1-(2-iodobenzoyl) analogs are isomorphous. nih.govdoaj.org This indicates that the substitution of chlorine with bromine and iodine at the ortho position of the benzoyl ring does not fundamentally alter the crystal packing motif.

Table 1: Structural Phenomena in Related 1-Aroyl-4-(4-methoxyphenyl)piperazines

| Compound | Phenomenon | Details | Reference |

|---|---|---|---|

| 1-(2-Chlorobenzoyl)-4-(4-methoxyphenyl)piperazine | Isomorphism & Disorder | Isomorphous with bromo and iodo analogs. Aroyl ring disordered over two sites (occupancies: 0.942 / 0.058). | nih.gov |

| 1-(2-Bromobenzoyl)-4-(4-methoxyphenyl)piperazine | Isomorphism | Isomorphous with chloro and iodo analogs. | nih.gov |

| 1-(2-Iodobenzoyl)-4-(4-methoxyphenyl)piperazine | Isomorphism | Isomorphous with chloro and bromo analogs. | nih.gov |

Supramolecular Assembly and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as supramolecular assembly, is governed by a variety of non-covalent intermolecular interactions. In the family of 1-aroyl-4-(4-methoxyphenyl)piperazines, the nature and pattern of these interactions are highly dependent on the substituent on the aroyl ring, leading to diverse packing arrangements. iucr.orgnih.gov

Characterization of Hydrogen Bonding Networks (e.g., C—H···O, O—H···O)

A striking feature of this compound is the absence of any significant hydrogen bonds in its crystal structure. nih.govdoaj.org The molecules exist as discrete, non-associated entities in the solid state. This is in stark contrast to its closely related derivatives, where hydrogen bonds play a pivotal role in constructing higher-order assemblies.

For instance:

1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine molecules are linked by two C—H···O hydrogen bonds, forming chains of rings. nih.gov

1-(2-Hydroxybenzoyl)-4-(4-methoxyphenyl)piperazine features a single, conventional O—H···O hydrogen bond that connects the molecules into simple chains. nih.gov

The isomorphous series of 1-(2-halobenzoyl)-4-(4-methoxyphenyl)piperazines (where halo = Cl, Br, I) are linked into sheets by a combination of two C—H···π(arene) hydrogen bonds. nih.gov

These examples demonstrate how minor chemical modifications can introduce or alter hydrogen bonding capabilities, drastically changing the supramolecular architecture from isolated molecules to one- or two-dimensional networks.

Analysis of Aromatic π–π Stacking Interactions

Aromatic π–π stacking is another crucial non-covalent interaction that can influence crystal packing. In the case of this compound, significant π–π stacking interactions are not observed, consistent with its lack of extended hydrogen-bonded networks. nih.gov

However, in derivatives where molecules are already organized by hydrogen bonds, π–π stacking can provide additional stabilization and extend the dimensionality of the assembly. A clear example is 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine , where an aromatic π–π stacking interaction links the hydrogen-bonded chains of rings into two-dimensional sheets. nih.govdoaj.org The interplay between hydrogen bonding and π–π stacking is thus a key factor in the supramolecular chemistry of these compounds.

Table 2: Supramolecular Assembly of 1-Aroyl-4-(4-methoxyphenyl)piperazine and Its Derivatives

| Compound | Dominant Intermolecular Interactions | Resulting Supramolecular Assembly | Reference |

|---|---|---|---|

| This compound | None significant | Discrete molecules | nih.govdoaj.org |

| 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine | C—H···O hydrogen bonds; π–π stacking | Chains of rings linked into sheets | nih.govdoaj.org |

| 1-(2-Chlorobenzoyl)-4-(4-methoxyphenyl)piperazine | C—H···π(arene) hydrogen bonds | Sheets | nih.gov |

| 1-(2-Bromobenzoyl)-4-(4-methoxyphenyl)piperazine | C—H···π(arene) hydrogen bonds | Sheets | nih.gov |

| 1-(2-Iodobenzoyl)-4-(4-methoxyphenyl)piperazine | C—H···π(arene) hydrogen bonds | Sheets | nih.gov |

| 1-(2-Hydroxybenzoyl)-4-(4-methoxyphenyl)piperazine | O—H···O hydrogen bond | Simple chains | nih.gov |

Quantitative Assessment of Atom–Atom Contact Coverages via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific atom–atom contacts and determine their relative contributions.

The dominant interactions for the analogue are those involving hydrogen atoms due to their high abundance on the molecular surface. researchgate.net The analysis revealed significant contributions from H···H, O···H, and C···H contacts, which are fundamental to the stability of the crystal structure. iucr.orgresearchgate.net The O···H contacts, in particular, highlight the role of the oxygen atoms in the benzoyl and nitro groups as hydrogen bond acceptors in weak C–H···O interactions. iucr.orgnih.gov

Table 1: Relative Contributions of Intermolecular Contacts for 1-Benzoyl-4-(4-nitrophenyl)piperazine (B4964941) from Hirshfeld Surface Analysis iucr.orgresearchgate.net This data is for a structural analogue and is presented to illustrate the typical interactions in this class of compounds.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 38.3 |

| O···H / H···O | 28.8 |

| C···H / H···C | 24.1 |

| N···H / H···N | 4.1 |

| C···O / O···C | 2.4 |

| C···C | 1.8 |

Spectroscopic Characterization for Molecular Structure Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The spectrum for this compound would be expected to display several key absorption bands that confirm its structure.

The most prominent feature would be a strong absorption band for the amide carbonyl (C=O) stretch, typically appearing around 1630-1660 cm⁻¹. The presence of the aromatic rings would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The aliphatic C-H bonds of the piperazine (B1678402) ring would show stretching vibrations just below 3000 cm⁻¹. Other important signals include the C-N stretching of the piperazine amine and amide groups (1200-1350 cm⁻¹) and the characteristic asymmetric C-O-C stretch of the aryl ether (methoxy group) around 1240-1260 cm⁻¹. mdpi.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (piperazine) | Stretch | 2800 - 3000 |

| Amide C=O (benzoyl) | Stretch | 1630 - 1660 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amine/Amide C-N | Stretch | 1200 - 1350 |

| Aryl Ether C-O-C | Asymmetric Stretch | 1230 - 1270 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a novel compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). Electrospray Ionization (ESI) is a soft ionization technique commonly used with HRMS that allows for the analysis of intact molecules, usually by forming a protonated molecular ion, [M+H]⁺.

The molecular formula of this compound is C₁₈H₂₀N₂O₂. From this, the theoretical monoisotopic mass of the neutral molecule [M] can be calculated with high precision. In ESI-MS, the compound would be expected to be detected as its protonated form, [C₁₈H₂₁N₂O₂]⁺. An experimental HRMS measurement matching the calculated m/z value for this ion would provide unambiguous confirmation of the compound's elemental composition.

Table 5: Accurate Mass Determination Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₂ |

| Calculated Monoisotopic Mass [M] | 296.1525 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 297.1598 |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 1-Benzoyl-4-(4-methoxyphenyl)piperazine, might interact with a biological target at the atomic level.

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the binding modes of structurally related arylpiperazine and benzoylpiperazine derivatives have been widely investigated. For instance, docking studies of various phenylpiperazine derivatives with targets like topoisomerase II have been performed to rationalize their anticancer activities. These studies often reveal that the piperazine (B1678402) ring and its substituents play a critical role in anchoring the ligand within the binding pocket of the receptor. The orientation of the benzoyl and methoxyphenyl groups is crucial for establishing specific interactions that determine the binding affinity and selectivity. In many G-protein coupled receptors (GPCRs), the protonated nitrogen of the piperazine ring is predicted to form a key salt bridge with a conserved aspartate residue in transmembrane helix 3, a common feature for many aminergic GPCR ligands. The aromatic moieties are expected to occupy hydrophobic subpockets within the receptor.

Based on docking studies of analogous compounds, it is plausible that this compound interacts with a variety of biological targets through a combination of electrostatic and hydrophobic interactions. For example, in studies of similar molecules targeting aminergic GPCRs, key interacting residues often include aromatic amino acids like phenylalanine, tyrosine, and tryptophan, which can engage in π-π stacking or hydrophobic interactions with the phenyl and methoxyphenyl rings of the ligand. Additionally, polar residues such as serine and threonine in the binding pocket could form hydrogen bonds with the carbonyl oxygen of the benzoyl group. For instance, molecular dynamics simulations of 1-phenyl-4-benzoyl-1-hydro-triazole derivatives targeting the estrogen-related receptor α (ERRα) have highlighted the importance of interactions with hydrophobic residues like Phe328 and Leu365 for binding activity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

DFT studies on isomers of 4-methoxyphenyl (B3050149) piperazine have been conducted to understand their conformational preferences, optimized geometries, and electronic properties. Such calculations can provide information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity and its ability to participate in various intermolecular interactions. For instance, the MEP can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are likely sites for interaction with receptor residues.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Receptor Binding

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational flexibility and the simulation of ligand-receptor binding processes over time. While specific MD simulation studies for this compound are not extensively documented, research on related benzoyl and piperazine-containing molecules offers valuable insights.

MD simulations of 1-phenyl-4-benzoyl-1-hydro-triazole derivatives have been used to determine the binding mode, key amino acid residues, and the total binding free energy with their target receptor. nih.gov Such simulations can reveal how the ligand adapts its conformation within the binding site and how the receptor itself may undergo conformational changes upon ligand binding. The stability of the ligand-receptor complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic coordinates over the simulation time. nih.gov For flexible molecules like this compound, MD simulations are essential for understanding the full spectrum of possible binding poses and the energetic landscape of the binding process.

In Silico Approaches for Predicting and Understanding Supramolecular Self-Assembly

The supramolecular self-assembly of molecules is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Computational methods can be used to predict and analyze these interactions, providing insights into the crystal packing and the formation of larger aggregates.

A crystallographic study of this compound revealed that there are no significant hydrogen bonds in its crystal structure. nih.govdoaj.org This is a crucial finding as it suggests that the supramolecular assembly in the solid state is likely dominated by weaker interactions, such as van der Waals forces and potentially C-H···π interactions. In contrast, the same study showed that halogenated derivatives of 1-aroyl-4-(4-methoxyphenyl)piperazine exhibit different patterns of supramolecular assembly, often involving C-H···O or C-H···π hydrogen bonds that link the molecules into chains or sheets. nih.gov This highlights the subtle influence of substituents on the intermolecular interactions and the resulting crystal packing.

Cheminformatics and Database Mining for Identifying Structural Analogues and Pharmacological Similarity

Cheminformatics and database mining are powerful tools for identifying structurally similar compounds and predicting their pharmacological properties based on the principle that structurally similar molecules are likely to have similar biological activities.

By searching chemical databases such as PubChem, numerous structural analogues of this compound can be identified. These analogues often share the core piperazine scaffold but differ in the substituents on the benzoyl and phenyl rings. For example, analogues may include compounds with different substitution patterns on the aromatic rings or with different acyl groups in place of the benzoyl group. Pharmacophore modeling, a key cheminformatics technique, can be used to define the essential three-dimensional arrangement of functional groups required for a specific biological activity. By creating a pharmacophore model based on this compound and its known active analogues, it is possible to virtually screen large compound libraries to identify novel molecules with a high probability of exhibiting similar pharmacological profiles.

Structure Activity Relationship Sar Studies of 1 Benzoyl 4 4 Methoxyphenyl Piperazine and Analogues

Impact of Substituent Modifications on Biological Activities

Slight alterations to the substitution pattern on the piperazine (B1678402) core can lead to significant differences in pharmacological activities. researchgate.net SAR investigations reveal that substituents on both the benzoyl and methoxyphenyl moieties are crucial for the inhibitory activity of these analogues against various biological targets. nih.gov

Research into related benzoylpiperazine and benzoylpiperidine structures has provided valuable insights. For instance, in a series of compounds designed as tyrosinase inhibitors, replacing the methoxy (B1213986) group on the benzoyl ring with a hydroxyl group or a chlorine atom led to varied activities. acs.org Specifically, the introduction of a para-hydroxyl group or a para-chloro group onto the benzoyl ring of a related 1-benzylpiperazine (B3395278) core demonstrated how electronic and steric changes influence inhibitory potential. acs.org

In a different study on 1-(4-chlorobenzhydryl)piperazine (B1679854) derivatives, a series of substitutions were made on the benzoyl ring to evaluate their cytotoxic effects on cancer cell lines. mdpi.com The findings indicated that the type of substituent—whether electron-donating or electron-withdrawing—had a direct impact on cytotoxicity.

Table 1: Impact of Benzoyl Moiety Substitutions on Biological Activity

| Base Scaffold | Substituent on Benzoyl Ring (Para-position) | Observed Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 1-Benzoyl-4-benzylpiperazine | -OCH₃ (Methoxy) | Tyrosinase Inhibition | Serves as a reference compound in the series. | acs.orgnih.gov |

| 1-Benzoyl-4-benzylpiperazine | -OH (Hydroxyl) | Tyrosinase Inhibition | Demonstrates that modification of the methoxy group influences activity. | acs.org |

| 1-Benzoyl-4-benzylpiperazine | -Cl (Chloro) | Tyrosinase Inhibition | Shows that introducing a halogen atom alters the pharmacological profile. | acs.orgnih.gov |

| 1-Benzoyl-4-(4-chlorobenzhydryl)piperazine | -Cl (Chloro) | Anticancer (Cytotoxicity) | Exhibited significant cytotoxicity against various cancer cell lines. | mdpi.com |

| 1-Benzoyl-4-(4-chlorobenzhydryl)piperazine | -F (Fluoro) | Anticancer (Cytotoxicity) | Showed potent cytotoxic activity, comparable to the chloro-substituted analogue. | mdpi.com |

In the development of ligands for dopamine (B1211576) and serotonin (B10506) receptors, modifications to the aryl group on the piperazine nitrogen have been shown to be a key strategy. nih.govnih.gov For example, replacing the methoxyphenyl group with other substituted aryl or heteroaryl rings can modulate receptor affinity and selectivity. Studies on related 1-arylpiperazines have shown that even the position of the methoxy group (ortho, meta, or para) can be critical. ontosight.airesearchgate.net The ortho-methoxyphenyl group, for instance, is a common feature in compounds targeting serotonin receptors. ontosight.ai

Furthermore, in the context of sigma receptor ligands, replacing a phenyl moiety with a 4-hydroxyphenyl group was found to be generally detrimental to affinity, highlighting the sensitivity of receptor binding to substitutions at this position. nih.gov This underscores the importance of the electronic and hydrogen-bonding properties of the substituent on this aryl ring.

Table 2: Effects of Modifying the N-Aryl Moiety

| General Structure | N-Aryl Moiety | Target Class | General SAR Observation | Reference |

|---|---|---|---|---|

| 1-Arylpiperazine Derivatives | 4-Methoxyphenyl (B3050149) | Various CNS Receptors | Common motif in biologically active compounds; the methoxy group influences electronic properties and potential H-bonding. | doaj.org |

| 1-Arylpiperazine Derivatives | 2-Methoxyphenyl | Dopamine/Serotonin Receptors | The ortho-methoxy substituent is a key feature for high affinity at certain dopamine (D₃) and serotonin receptors. | ontosight.ainih.gov |

| 1-Arylpiperazine Derivatives | Phenyl | Sigma Receptors | Serves as a foundational structure for comparison. | nih.gov |

| 1-Arylpiperazine Derivatives | 4-Hydroxyphenyl | Sigma Receptors | The hydroxyl group was found to be detrimental to binding affinity for both S1R and S2R subtypes compared to the unsubstituted phenyl ring. | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of piperazine-based compounds. nih.gov The introduction of chiral centers or conformational restrictions can lead to isomers with vastly different affinities, efficacies, and selectivities for their biological targets.

For instance, in a series of anticancer agents with a structure analogous to the core compound, the syn- and anti- conformations of isomers were identified. nih.gov These geometric isomers displayed distinct biological activities, which were rationalized by their different spatial arrangements and ability to interact with the target protein, tubulin. nih.gov Similarly, in the design of matrix metalloproteinase (MMP) inhibitors, stereoisomerism was a key consideration in achieving high affinity. nih.gov The precise geometry of the piperazine-based scaffold was found to be critical for fitting into the enzyme's active site. nih.gov This highlights that even without a classic chiral center, the conformational state of the piperazine ring and its substituents is integral to its interaction with biological macromolecules.

Design Principles for Optimizing Piperazine-Based Ligands for Specific Biological Targets

The piperazine ring is a versatile scaffold in drug design due to several advantageous properties. mdpi.com It has two nitrogen atoms that can be independently and selectively functionalized, allowing for the creation of diverse chemical libraries. semanticscholar.orgnih.gov The nitrogen atoms have appropriate pKa values, which can improve the aqueous solubility and pharmacokinetic properties of drug candidates. nih.gov

Key design principles for optimizing piperazine-based ligands include:

Scaffold Hopping and Bioisosteric Replacement : The piperazine ring is often used as a bioisostere for other cyclic amines, such as piperidine (B6355638). nih.gov Medicinal chemists evaluate such replacements to explore new interactions with the target or to improve physicochemical properties. nih.gov

Modulating Basicity : The basicity of the piperazine nitrogens can be tuned by the substituents attached to them. This is crucial for controlling the ionization state of the molecule at physiological pH, which affects target binding, cell permeability, and solubility. researchgate.net

Vectorial Orientation of Substituents : The piperazine ring acts as a central scaffold to position different pharmacophoric groups in a specific three-dimensional orientation. mdpi.com By modifying the linkers and the terminal groups attached to the N1 and N4 positions, ligands can be optimized to simultaneously engage multiple binding pockets within a target protein.

Incorporation of Specific Functional Groups : For certain targets, specific functionalities are incorporated to achieve high affinity and selectivity. For example, in the design of MMP inhibitors, a hydroxamic acid group was included as a zinc-chelating agent, while a sulfonamide group was placed at the 1N-position to fill a specific enzyme pocket (S1'). nih.gov

Analysis of Ligand Efficiency and Druggability Parameters Derived from SAR Data

In modern drug discovery, SAR data is often analyzed using metrics that normalize potency for molecular size and lipophilicity. This helps in selecting promising lead compounds for further optimization. Two key parameters are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). nih.govimc.ac.at

Ligand Efficiency (LE) measures the binding energy per heavy atom of a molecule. It helps identify small, efficient fragments that can be grown into more potent leads without becoming excessively large.

Lipophilic Efficiency (LipE) relates the potency of a compound to its lipophilicity (often measured as logP or logD). A high LipE is desirable, as it indicates that potency is being achieved without a concurrent increase in lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity. nih.gov

Studies on structurally related inhibitors of the P-glycoprotein (P-gp) transporter have shown that while lipophilicity is important for activity, many potent inhibitors have LipE values below the generally accepted threshold for promising drug candidates. nih.govimc.ac.at This suggests that for certain targets, especially those within a lipid bilayer environment, the standard efficiency metrics may need to be recalibrated. nih.gov Analysis of SAR data for benzophenone-based P-gp inhibitors, which share structural similarities with the benzoylpiperazine core, revealed that compounds with LipE values between 2 and 3 were considered the most promising for further development, as this range included compounds that had previously entered clinical trials. nih.gov Applying these principles to SAR data for 1-benzoyl-4-(4-methoxyphenyl)piperazine analogues would involve calculating LE and LipE for each compound to guide the optimization process toward candidates with a better balance of potency and drug-like properties.

Future Research Directions and Translational Perspectives

Exploration of Novel Pharmacological Targets and Therapeutic Areas

The inherent versatility of the piperazine (B1678402) scaffold provides a fertile ground for discovering new therapeutic applications for its derivatives. researchgate.net Future research is poised to move beyond established activities and explore novel biological targets. The piperazine nucleus is a key component in a wide array of pharmacologically active compounds, including those with antifungal, antibacterial, antimalarial, and antipsychotic properties. nih.gov

Current research into related piperazine-containing compounds offers a roadmap for future investigations:

Central Nervous System (CNS) Disorders: There is growing interest in sigma receptors (S1R and S2R) as targets for treating neurodegenerative and neuropsychiatric diseases. nih.gov Screening campaigns have identified piperazine-based compounds as potent sigma-1 (S1R) receptor agonists, suggesting that derivatives of 1-Benzoyl-4-(4-methoxyphenyl)piperazine could be optimized for conditions like Alzheimer's disease or Parkinson's disease. nih.govnih.gov Furthermore, other piperidine (B6355638) and piperazine derivatives are being actively investigated as potent anti-acetylcholinesterase (anti-AChE) agents for dementia treatment. nih.gov

Oncology: Novel conjugates of vindoline (B23647) with N-substituted piperazines have demonstrated significant antiproliferative effects against various human tumor cell lines, indicating the potential for developing new anticancer agents. mdpi.com

Dermatological Conditions: Derivatives based on the (4-hydroxyphenyl)piperazine structure have shown potent inhibitory activity against tyrosinase, an enzyme central to melanin (B1238610) biosynthesis. nih.gov This opens avenues for developing treatments for hyperpigmentation disorders.

Infectious Diseases and Drug Resistance: The piperazine moiety is a component of drugs designed to combat bacterial multidrug resistance, a critical area of unmet medical need. nih.gov

Exploration into these and other areas, such as targeting nicotinic acetylcholine (B1216132) receptors, will continue to broaden the therapeutic potential of this chemical class. nih.gov

Development of Greener and More Efficient Synthetic Methodologies

The synthesis of piperazine derivatives is an area ripe for innovation, with a strong emphasis on developing methods that are more sustainable, cost-effective, and efficient. nih.govorganic-chemistry.org Future research will likely focus on adopting green chemistry principles for the production of this compound and its analogs.

Key areas of development include:

Photoredox Catalysis: Visible-light photoredox catalysis is emerging as a mild and environmentally friendly alternative to traditional synthetic methods. mdpi.comresearchgate.net This technique uses light energy to drive chemical reactions, often under less harsh conditions, and has been successfully applied to the C-H functionalization of piperazines. organic-chemistry.orgmdpi.com

Flow Chemistry and Microwave Assistance: Moving from traditional batch reaction vessels to continuous flow reactors can significantly improve efficiency and safety. nih.gov Microwave-assisted synthesis has also been shown to shorten reaction times for preparing monosubstituted piperazine derivatives. nih.gov

Eco-Friendly Catalysts and Solvents: Research into heterogeneous catalysts, such as metal ions supported on polymeric resin, allows for easy separation and reuse, adhering to green chemistry principles. nih.gov Similarly, methodologies that use piperazine itself as a solvent are being explored to create more cost-effective and environmentally friendly synthetic routes. organic-chemistry.org

These advanced synthetic strategies promise to make the production of complex piperazine derivatives more scalable and sustainable.

| Synthetic Methodology | Key Advantages | Relevant Application |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, green alternative to classical methods. mdpi.com | C-H functionalization of the piperazine ring. mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times. nih.gov | Preparation of monosubstituted piperazine derivatives. nih.gov |

| Flow Reactors | Improved efficiency, safety, and scalability over batch reactions. nih.gov | General synthesis of piperazine derivatives. nih.gov |

| Heterogeneous Catalysis | Easy separation and reuse of the catalyst. nih.gov | Catalyzing reactions for piperazine derivative synthesis. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by dramatically increasing the efficiency and accuracy of designing new medicines. researchgate.net These computational tools are exceptionally well-suited for optimizing the properties of compounds like this compound.

Future applications of AI and ML in this context include:

Virtual Screening and De Novo Design: AI algorithms can screen vast virtual libraries of molecules to identify derivatives with high potential for activity against a specific biological target. nih.govacm.org Furthermore, de novo design methods can generate entirely novel molecular structures optimized for multiple desired properties. researchgate.netacm.org

Predictive Modeling: Machine learning models, such as graph neural networks, can predict the physicochemical and biological properties of molecules with increasing accuracy. nih.govastrazeneca.com This allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources. astrazeneca.com

Lead Optimization: By analyzing structure-activity relationships from existing data, AI can suggest specific chemical modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. slideshare.net This data-driven approach accelerates the iterative cycle of drug design. researchgate.net

The integration of AI and ML will enable a more rapid and targeted exploration of the chemical space around the this compound scaffold, increasing the probability of discovering successful drug candidates. researchgate.netnih.gov

Opportunities for Translational Research in Drug Discovery Pipelines

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. The piperazine scaffold, being a "privileged structure" found in many FDA-approved drugs, has a strong foundation for successful translation. nih.gov

Key opportunities for the translational development of this compound derivatives include:

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modulation: The piperazine moiety is a well-established tool for improving the PK/PD properties of drug candidates, such as solubility and bioavailability. nih.govresearchgate.net This inherent advantage can be leveraged to develop orally available drugs with favorable profiles for clinical testing.

Biomarker-Guided Development: As derivatives are developed for specific diseases like cancer or neurodegenerative disorders, identifying and validating biomarkers will be crucial. These biomarkers can help in selecting patient populations most likely to respond to treatment and in monitoring the drug's efficacy during clinical trials.

Predictive Clinical Trials: AI and ML models are being developed to predict the outcomes of clinical trials, which could help de-risk the development process and reduce costs. nih.gov By analyzing preclinical data and known biological pathways, these tools can help optimize trial design and improve the chances of success.

By focusing on diseases with clear unmet needs and leveraging modern tools to optimize both the compound and the clinical strategy, derivatives of this compound have a significant opportunity to progress through the drug discovery pipeline and become valuable therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzoyl-4-(4-methoxyphenyl)piperazine, and what coupling agents are optimal for achieving high yields?

- Methodological Answer : The compound is synthesized via coupling reactions between substituted benzoic acids and N-(4-methoxyphenyl)piperazine. The use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent facilitates amide bond formation. Reaction optimization includes solvent selection (e.g., dichloromethane or DMF), stoichiometric ratios (1:1.2 for benzoic acid to piperazine), and purification via column chromatography. Yields typically range from 70–92% depending on substituent electronic effects .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include monoclinic crystal symmetry (Cc space group, a = 29.403 Å, b = 7.981 Å, c = 6.790 Å) and hydrogen-bonding analysis. For compound (I), no significant hydrogen bonds are observed, but weak C–H⋯O interactions may influence packing. Complementary techniques like NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry validate purity and functional groups .

Q. What pharmacological targets are associated with piperazine derivatives like this compound?

- Methodological Answer : Piperazines modulate monoamine pathways (dopamine, serotonin) via reuptake inhibition or receptor agonism/antagonism. In vitro assays (e.g., radioligand binding, neurotransmitter release in synaptosomes) are used to evaluate affinity for targets like 5-HT receptors. Toxicity profiles, including hepatotoxicity, are assessed using primary hepatocyte models and metabolic stability studies (CYP450 isoforms) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disorder in aromatic rings or divergent hydrogen-bonding patterns?

- Methodological Answer : Disorder in substituents (e.g., aroyl ring occupancy ratios of 0.942:0.058 in compound III) is resolved using occupancy refinement in SC-XRD software (e.g., SHELXL). Hydrogen-bonding contradictions arise from substituent electronic effects; for example, electron-withdrawing groups (e.g., Cl, Br) enhance C–H⋯O interactions. Statistical models (e.g., Hirshfeld surface analysis) quantify intermolecular interactions and validate packing motifs .

Q. What methodologies assess the impact of supramolecular interactions (e.g., π-stacking, hydrogen bonding) on biological activity?

- Methodological Answer : Supramolecular effects are evaluated via structure-activity relationship (SAR) studies. For instance, 2-fluoro substitution in compound (II) induces C–H⋯O hydrogen bonds and π-stacking, which may alter membrane permeability or receptor binding. Comparative in vitro assays (e.g., IC₅₀ shifts in receptor binding) paired with computational docking (AutoDock Vina) correlate interaction patterns with activity .

Q. What strategies optimize synthetic routes for analogs with improved pharmacological profiles?

- Methodological Answer : Parallel synthesis and Design of Experiments (DoE) methodologies screen substituent effects. For example, substituting benzoyl with 2-hydroxybenzoyl (compound VI) introduces O–H⋯O hydrogen bonds, altering solubility. High-throughput screening (HTS) in kinase or GPCR panels identifies lead candidates, followed by pharmacokinetic optimization (LogP, metabolic stability via liver microsomes) .

Q. How can advanced analytical techniques validate compound identity and resolve purity challenges?

- Methodological Answer : Raman microspectroscopy (20 mW laser, 128–256 scans) discriminates isomers via unique spectral fingerprints. For purity, orthogonal methods like HPLC (C18 column, acetonitrile/water gradient) and GC-MS (electron ionization) detect impurities ≤0.1%. Chiral separations use polysaccharide-based columns (e.g., Chiralpak IA) for enantiomeric excess determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.